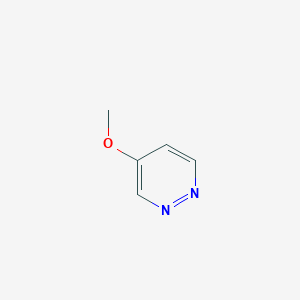

4-Methoxypyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methoxypyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-8-5-2-3-6-7-4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSGNREBTEFKPIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20564073 | |

| Record name | 4-Methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20733-11-3 | |

| Record name | 4-Methoxypyridazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20733-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxypyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20564073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methoxypyridine: Properties, Synthesis, and Applications in Modern Chemistry

This guide provides a comprehensive technical overview of 4-Methoxypyridine (CAS No. 620-08-6), a versatile heterocyclic compound with significant applications in pharmaceutical and agrochemical research, as well as in materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical properties, synthesis, reactivity, and practical applications.

Core Compound Identification and Physicochemical Properties

4-Methoxypyridine, also known as methyl pyridin-4-yl ether, is a pyridine derivative distinguished by a methoxy group at the 4-position of the pyridine ring.[1][2] This substitution significantly influences the electronic properties of the molecule, enhancing its utility as a building block in organic synthesis.[3][4]

CAS Number: 620-08-6[1][2][5][6][7]

Molecular Formula: C₆H₇NO[1][2][5][6]

Molecular Weight: 109.13 g/mol [6][7]

The key physicochemical properties of 4-Methoxypyridine are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Appearance | Colorless to slightly yellow clear liquid | [1][2][8] |

| Melting Point | 4 °C (39.2 °F) | [1][8][9] |

| Boiling Point | 191 °C (375.8 °F) | [1][9] |

| 108-111 °C at 65 mmHg | [6][8] | |

| Density | 1.075 g/cm³ at 25 °C | [1][8][9] |

| Flash Point | 74 °C (165.2 °F) | [1][8][9] |

| Refractive Index (n20/D) | 1.516 - 1.522 | [1][6] |

| Solubility | Readily soluble in organic solvents like ethyl acetate and alcohol; poorly soluble in water. | [1] |

| Purity | Typically ≥99.0% (by Gas Chromatography) | [1][4] |

Synthesis of 4-Methoxypyridine

The synthesis of 4-Methoxypyridine can be achieved through several strategic routes. The choice of a particular synthetic pathway is often dictated by the availability of starting materials, desired scale, and purity requirements. Two prevalent methods are detailed below.

Catalytic Hydrogenation of 4-Methoxypyridine N-oxide

A common and efficient method for the preparation of 4-Methoxypyridine is the catalytic hydrogenation of its corresponding N-oxide.[3][8] This deoxygenation reaction is typically clean and high-yielding.

The underlying principle of this method involves the removal of the oxygen atom from the pyridine N-oxide precursor. The N-O bond is susceptible to cleavage under reductive conditions. Catalytic hydrogenation provides a mild and effective way to achieve this transformation. The catalyst, often a noble metal like palladium or platinum on a solid support, facilitates the transfer of hydrogen to the N-oxide, leading to the formation of 4-Methoxypyridine and water as the byproduct.

Figure 1. Workflow for the synthesis of 4-Methoxypyridine via catalytic hydrogenation.

Nucleophilic Substitution of 4-Halopyridines

Another viable synthetic route involves the nucleophilic aromatic substitution of a 4-halopyridine, such as 4-bromopyridine, with a methoxide source.[3]

This reaction is predicated on the electron-deficient nature of the pyridine ring, which makes it susceptible to attack by nucleophiles, particularly at the 2- and 4-positions. The electron-withdrawing nitrogen atom facilitates the displacement of a good leaving group, like a halide, by the incoming nucleophile. Sodium methoxide is a commonly employed reagent, providing the methoxy group.

Reactivity and Mechanistic Insights

The presence of the methoxy group at the 4-position significantly influences the reactivity of the pyridine ring. The methoxy group is an electron-donating group through resonance, which activates the pyridine ring, making its nitrogen atom more basic and reactive.[3]

Nucleophilic Character and Ligand Properties

The enhanced electron density on the nitrogen atom makes 4-Methoxypyridine a more potent nucleophile and a stronger Lewis base compared to unsubstituted pyridine. This property is leveraged in its application as a catalyst in various organic transformations and as a ligand in transition-metal catalysis.[10] In coordination chemistry, it can act as a ligand, forming stable complexes with various metal ions.

Dearomatization Reactions

4-Methoxypyridine is a valuable substrate in dearomatization reactions, providing access to highly functionalized, non-aromatic heterocyclic structures.[1] Upon activation with an acylating agent, such as a chloroformate, the resulting N-acylpyridinium salt becomes highly reactive towards nucleophiles. The subsequent nucleophilic attack leads to the formation of dihydropyridone derivatives, which are valuable synthetic intermediates.

Figure 2. Generalized workflow for the dearomatization of 4-Methoxypyridine.

Applications in Research and Development

The unique electronic and structural features of 4-Methoxypyridine make it a valuable tool in several areas of chemical research and development.

Pharmaceutical and Agrochemical Synthesis

4-Methoxypyridine serves as a crucial building block for the synthesis of complex bioactive molecules, including pharmaceuticals and agrochemicals.[1][2][4][11] Its derivatives are found in a range of therapeutic agents, and its ability to participate in diverse chemical transformations allows for the construction of novel molecular scaffolds. For instance, it is used in the preparation of benzoylated N-ylides, which act as protein farnesyltransferase inhibitors.[7][8]

Materials Science and Photosensitive Materials

Beyond the life sciences, 4-Methoxypyridine finds applications in materials science. It is used in the synthesis of nitrogen-containing heterocyclic compounds for color photographic materials, contributing to high sensitivity and excellent color reproduction.[1]

Experimental Protocols

The following section provides detailed, step-by-step methodologies for key experimental procedures involving 4-Methoxypyridine. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and desired outcomes.

Protocol for the Synthesis of 4-Methoxypyridine N-oxide

This protocol describes the oxidation of 4-Methoxypyridine to its corresponding N-oxide, a common precursor for further functionalization.

Materials:

-

4-Methoxypyridine

-

Acetic acid

-

30% Hydrogen peroxide solution

-

Round-bottom flask

-

Stir bar

-

Reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a stirred solution of 4-methoxypyridine (e.g., 5 g, 45.87 mmol) in acetic acid (25 mL) in a round-bottom flask, add a 30% hydrogen peroxide solution (4.2 mL) at room temperature under an argon atmosphere.[12]

-

Stir the reaction mixture at reflux for 24 hours.[12]

-

Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).[12]

-

Once the reaction is complete, remove the volatile components in vacuo using a rotary evaporator to afford 4-methoxypyridine 1-oxide as a yellow liquid.[12]

Self-Validation: The product can be characterized by LC-MS to confirm the expected molecular weight (125.13 g/mol for the protonated molecule).[12] Purity can be assessed by TLC.

Protocol for the Iodination of 4-Methoxypyridine

This protocol details a method for the regioselective iodination of 4-Methoxypyridine at the 3-position.

Materials:

-

4-Methoxypyridine

-

2,2,6,6-Tetramethylpiperidine

-

n-Butyllithium (in hexanes)

-

ZnCl₂·TMEDA complex

-

Iodine (I₂)

-

Tetrahydrofuran (THF), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions

-

Silica gel for column chromatography

Procedure:

-

To a stirred and cooled (0 °C) solution of 2,2,6,6-tetramethylpiperidine (1.5 mmol) in anhydrous THF (2-3 mL), sequentially add n-butyllithium (1.5 mmol).

-

After 5 minutes, add the ZnCl₂·TMEDA complex (0.50 mmol).

-

Continue stirring at 0 °C for 15 minutes, then add 4-methoxypyridine (1.0 mmol) at a temperature between 0-10 °C.

-

Stir the reaction mixture for 2 hours at room temperature.

-

Add a solution of iodine (1.5 mmol) in THF (4 mL).

-

Stir the mixture overnight.

-

Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (4 mL).

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain 3-iodo-4-methoxypyridine.

Causality of Experimental Choices: The use of a bulky, non-nucleophilic base like lithium tetramethylpiperidide (generated in situ) in combination with the ZnCl₂·TMEDA complex allows for regioselective deprotonation at the 3-position. The subsequent addition of iodine serves as the electrophile to introduce the iodine atom.

Safety and Handling

4-Methoxypyridine is considered hazardous. It may cause skin, eye, and respiratory system irritation.[2] It is a combustible liquid.[9] Always handle this chemical in a well-ventilated area, preferably in a fume hood, while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[9][13] Consult the Safety Data Sheet (SDS) for comprehensive safety information before use.[9][14][15]

Conclusion

4-Methoxypyridine is a cornerstone building block in modern organic synthesis, offering a unique combination of reactivity and stability. Its electron-rich nature, stemming from the methoxy substituent, makes it a valuable precursor for a wide array of functionalized heterocyclic compounds with significant potential in drug discovery, agrochemicals, and materials science. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for harnessing its full potential in research and development endeavors.

References

- Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. (URL: )

- 4-Methoxypyridine 620-08-6 wiki - Guidechem. (URL: )

- 4-Methoxypyridine | 620-08-6 - ChemicalBook. (URL: )

- 4-Methoxypyridine N-oxide hydrate - SAFETY D

- 4-Methoxypyridine - SAFETY D

- 4-Methoxypyridine - SAFETY D

-

4-Methoxypyridine | C6H7NO | CID 69278 - PubChem. (URL: [Link])

-

CAS No : 620-08-6 | Product Name : 4-Methoxypyridine | Pharmaffiliates. (URL: [Link])

- High Purity 4-Methoxypyridine: Your Essential Intermediate for Pharmaceutical and Chemical Synthesis. (URL: )

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 4-Methoxypyridine N-oxide(1122-96-9) IR2 spectrum [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. arkat-usa.org [arkat-usa.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. exsyncorp.com [exsyncorp.com]

- 9. 3-IODO-4-METHOXY-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. spectrabase.com [spectrabase.com]

- 12. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]

- 13. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

4-Methoxypyridine molecular weight and formula

An In-depth Technical Guide to 4-Methoxypyridine for Researchers and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Importance of 4-Methoxypyridine in Modern Synthesis

4-Methoxypyridine is a heterocyclic compound that has emerged as a cornerstone in the edifice of modern organic synthesis.[1] Characterized by a pyridine ring functionalized with a methoxy group at the 4-position, this seemingly simple molecule possesses a unique electronic profile that renders it an exceptionally versatile building block.[1] The electron-donating nature of the methoxy group activates the pyridine ring, particularly the nitrogen atom, enhancing its basicity and nucleophilicity compared to unsubstituted pyridine.[2] This electronic activation is the causal factor behind its utility, making it a reactive yet stable intermediate for constructing complex molecular architectures.

This guide provides an in-depth exploration of 4-Methoxypyridine, moving beyond basic data to offer field-proven insights into its properties, synthesis, and applications. It is designed for the practicing researcher and drug development professional who requires not just the "what," but the "why" and "how" of leveraging this reagent to its fullest potential in the laboratory.

Core Molecular and Physicochemical Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective application. The molecular formula of 4-Methoxypyridine is C₆H₇NO.[3][4][5][6][7] Its key identifiers and physicochemical characteristics are summarized below.

Table 1: Chemical Identity of 4-Methoxypyridine

| Identifier | Value | Source |

| Molecular Formula | C₆H₇NO | [3][4][5] |

| Molecular Weight | 109.13 g/mol | [4][5][6] |

| CAS Number | 620-08-6 | [3][7] |

| IUPAC Name | 4-methoxypyridine | [5][7] |

| Synonyms | γ-Methoxypyridine, p-Anisylpyridine | [3][4] |

Table 2: Physicochemical Properties of 4-Methoxypyridine

| Property | Value | Significance in Application |

| Appearance | Clear, colorless to pale yellow liquid | [1][3][7] |

| Boiling Point | 185-186 °C (lit.); 108-111 °C at 65 mmHg | [4][6] |

| Density | 1.075 g/mL at 25 °C (lit.) | [1][4][6] |

| pKa | 6.58 at 25°C | [3] |

| Solubility | Soluble in water and organic solvents like ethanol and ethyl acetate. | [3][8] |

| Refractive Index | n20/D 1.516 - 1.528 (lit.) | [4][7] |

Synthesis of 4-Methoxypyridine: A Validated Laboratory Protocol

While commercially available, understanding the synthesis of 4-Methoxypyridine provides insight into its reactivity and potential impurities. One common and reliable laboratory-scale approach involves the catalytic hydrogenation of its N-oxide derivative. This two-step process is self-validating, as the successful formation of the N-oxide intermediate is a prerequisite for the final reduction.

The diagram below illustrates the overall workflow, from the starting material to the final product.

Caption: Workflow for the synthesis of 4-Methoxypyridine via its N-oxide intermediate.

Experimental Protocol: Synthesis of 4-Methoxypyridine N-oxide

This protocol is based on the well-established oxidation of pyridines.[9][10] The N-oxide is a key intermediate for various functionalizations and can be used to synthesize the parent pyridine.

Causality: Acetic acid serves as both a solvent and a catalyst, protonating the pyridine nitrogen to make it more susceptible to oxidation. Hydrogen peroxide is the terminal oxidant. The reaction is refluxed to provide the necessary activation energy for the oxidation to proceed at a practical rate.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-Methoxypyridine (e.g., 5 g, 45.87 mmol) in glacial acetic acid (25 mL).

-

Oxidant Addition: To the stirred solution at room temperature, carefully add 30% aqueous hydrogen peroxide (e.g., 4.2 mL). Rationale: The addition is performed at room temperature to control the initial exotherm.

-

Thermal Conditions: Heat the reaction mixture to reflux and maintain for 24 hours. Self-Validation: Progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting material (Rf ~0.1 in 5% MeOH/CH₂Cl₂).[9]

-

Workup and Isolation: After cooling to room temperature, remove the volatile components (acetic acid, water) under reduced pressure using a rotary evaporator. The residue is crude 4-methoxypyridine 1-oxide, which can be purified further if necessary or used directly in the subsequent reduction step.[9]

Experimental Protocol: Reduction to 4-Methoxypyridine

The N-oxide can be efficiently reduced back to the parent pyridine. A chemoselective method using zinc powder and ammonium formate is presented here.[11]

Causality: In this system, zinc acts as the reducing agent, transferring electrons to the N-oxide. Ammonium formate serves as a convenient and mild source of hydrogen. The reaction is highly efficient and proceeds rapidly at room temperature.

-

Reaction Setup: Dissolve the crude 4-Methoxypyridine N-oxide from the previous step in methanol.

-

Reagent Addition: Add silica gel, followed by ammonium formate and zinc dust in portions.

-

Reaction: Stir the mixture at room temperature for approximately 10-15 minutes. Self-Validation: Monitor the reaction to completion using TLC.

-

Workup and Purification: Filter the reaction mixture through a pad of Celite to remove zinc and silica. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by distillation under reduced pressure to yield pure 4-Methoxypyridine.

Core Reactivity and Applications in Drug Development

The true value of 4-Methoxypyridine lies in its role as a versatile synthon.[1] Its enhanced reactivity makes it a precursor for a wide range of more complex, biologically active molecules.[2][8]

Activation and Nucleophilic Addition: A Modern Approach

A powerful strategy in modern organic synthesis involves the dearomative functionalization of pyridines. 4-Methoxypyridine is an excellent substrate for this class of reactions. The pyridine nitrogen can be activated by an acylating agent (e.g., a chloroformate) to form a highly reactive N-acylpyridinium ion. This intermediate is susceptible to nucleophilic attack by reagents such as Grignard reagents, allowing for the stereocontrolled formation of dihydropyridone structures.[12][13]

The diagram below outlines this key activation and reaction pathway.

Caption: Activation of 4-Methoxypyridine and subsequent nucleophilic addition pathway.

This methodology is crucial for drug development as it provides rapid access to complex, three-dimensional scaffolds from simple, flat aromatic precursors, which is a key objective in modern medicinal chemistry.[12]

Applications as a Pharmaceutical Intermediate

4-Methoxypyridine is a documented building block in the synthesis of a variety of therapeutic agents and biologically active molecules.[8][14]

-

Neurological Disorder Targets: It serves as an intermediate in the synthesis of compounds that are potential ligands for neuronal nicotinic acetylcholine receptors, which are implicated in a range of neurological conditions.[2]

-

Enzyme Inhibitors: It is used in the synthesis of benzoylated N-ylides, which have been investigated as inhibitors of protein farnesyltransferase, an enzyme target in cancer research.[2]

-

Agrochemicals: Beyond pharmaceuticals, it is a precursor for pesticides and herbicides, contributing to crop protection.[14]

-

Material Science: Its derivatives are being explored for the creation of functionalized polymers and materials with specific electronic or optical properties.[15]

Safety and Handling: A Trustworthy Protocol

As with any laboratory chemical, proper handling of 4-Methoxypyridine is paramount for ensuring personnel safety. It is classified as an irritant, and appropriate precautions must be taken.[3][5]

Table 3: Safety Profile and Handling Recommendations

| Hazard Class | GHS Statement | Precautionary Measures |

| Skin Irritation | H315: Causes skin irritation | [5] |

| Eye Irritation | H319: Causes serious eye irritation | [5] |

| Respiratory Irritation | H335: May cause respiratory irritation | [5] |

| Storage | N/A | Store in a cool, dry, well-ventilated area in a tightly closed container.[16] May darken on storage.[7] |

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[17]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[17]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[17]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.[17][18]

References

-

National Center for Biotechnology Information. (n.d.). 4-Methoxypyridine. PubChem Compound Database. Retrieved from [Link]

-

Millington Chemical. (n.d.). Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Methoxypyridine N-oxide. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). 4‐Methoxypyridine N‐oxide. Retrieved from [Link]

-

Millington Chemical. (n.d.). High Purity 4-Methoxypyridine: Your Essential Intermediate for Pharmaceutical and Chemical Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Retrieved from [Link]

-

ACS Publications. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. ACS Catalysis. Retrieved from [Link]

-

Millington Chemical. (n.d.). Unlocking Potential: 4-Methoxypyridine in Material Science and Organic Synthesis. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. exsyncorp.com [exsyncorp.com]

- 3. Page loading... [guidechem.com]

- 4. 4-メトキシピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]

- 7. 4-Methoxypyridine, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. innospk.com [innospk.com]

- 9. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. 4-Methoxypyridine synthesis - chemicalbook [chemicalbook.com]

- 12. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. aksci.com [aksci.com]

- 17. fishersci.com [fishersci.com]

- 18. 4-Methoxypyridine - Safety Data Sheet [chemicalbook.com]

An In-depth Technical Guide to 4-Methoxypyridine: Properties, Reactivity, and Applications

Abstract

4-Methoxypyridine (CAS No. 620-08-6), a heterocyclic compound characterized by a pyridine ring substituted with a methoxy group at the 4-position, stands as a versatile and pivotal building block in modern organic synthesis. Its unique electronic properties, stemming from the interplay between the electron-donating methoxy group and the electron-withdrawing pyridine ring, confer upon it a distinct reactivity profile that is leveraged across diverse scientific disciplines. This technical guide provides a comprehensive exploration of the physical, chemical, and spectroscopic properties of 4-Methoxypyridine. It further delves into its reactivity, synthetic accessibility, and its critical role as an intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding and practical insights into the application of this important chemical entity.

Introduction: The Strategic Importance of 4-Methoxypyridine

In the landscape of heterocyclic chemistry, pyridine derivatives are of paramount importance due to their prevalence in natural products, pharmaceuticals, and functional materials. 4-Methoxypyridine, also known as γ-methoxypyridine, emerges as a particularly valuable synthon.[1][2] The methoxy group at the para-position to the nitrogen atom significantly influences the electron density of the aromatic ring, thereby modulating its basicity and reactivity towards both electrophilic and nucleophilic reagents.[3] This electronic activation makes 4-Methoxypyridine an active participant in a multitude of chemical transformations.[3]

This guide will elucidate the fundamental properties of 4-Methoxypyridine, offering a foundation for its rational application in complex molecular design. We will explore not just the "what" but the "why" behind its utility, providing field-proven insights into its handling, reactivity, and synthetic potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectroscopic properties is a prerequisite for its effective use in a laboratory or industrial setting. These parameters dictate appropriate handling, storage, and analytical characterization methodologies.

Physical Properties

4-Methoxypyridine is typically encountered as a clear, colorless to slightly yellow liquid with a characteristic pyridine-like odor.[1][2][4] Its physical properties are summarized in the table below, compiled from various authoritative sources.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇NO | [1][2][5] |

| Molecular Weight | 109.13 g/mol | [1][5][6] |

| CAS Number | 620-08-6 | [1][2] |

| Appearance | Clear colorless to slightly yellow liquid | [1][2][4][6] |

| Melting Point | 4 °C | [2][7] |

| Boiling Point | 191 °C (at atmospheric pressure) | [2][8] |

| 108-111 °C / 65 mmHg | [4][6][7][9] | |

| Density | 1.075 g/mL at 25 °C | [2][4][6][9] |

| Refractive Index (n20/D) | 1.516 - 1.522 | [2][6][9] |

| Flash Point | 74 °C (165.2 °F) - closed cup | [2][9] |

| pKa | 6.58 (at 25 °C) | [1][7] |

| Solubility | Soluble in water.[1] Readily dissolves in organic solvents like ethyl acetate and alcohol.[2] Also soluble in DMSO and Methanol (slightly).[4][7] |

Spectroscopic Data

Spectroscopic analysis is indispensable for confirming the identity and purity of 4-Methoxypyridine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum provides characteristic signals for the aromatic protons on the pyridine ring and the methyl protons of the methoxy group. The aromatic protons typically appear as two distinct multiplets in the downfield region, while the methoxy protons present as a sharp singlet in the upfield region.

-

¹³C NMR : The carbon NMR spectrum shows distinct peaks for the four unique carbon atoms in the molecule, with the carbon atom attached to the methoxy group being significantly shielded.[10]

-

-

Infrared (IR) Spectroscopy : The IR spectrum of 4-Methoxypyridine displays characteristic absorption bands corresponding to C-H stretching of the aromatic ring and the methyl group, C=C and C=N stretching vibrations within the pyridine ring, and the C-O stretching of the ether linkage.

-

Mass Spectrometry (MS) : Mass spectral analysis will show a molecular ion peak corresponding to the molecular weight of 4-Methoxypyridine (m/z = 109.13).

Chemical Properties and Reactivity

The chemical behavior of 4-Methoxypyridine is governed by the electronic interplay of the pyridine nitrogen and the 4-methoxy group. The nitrogen atom imparts basicity, while the methoxy group acts as an electron-donating group, activating the pyridine ring.[3]

Basicity

With a pKa of 6.58, 4-Methoxypyridine is a moderately weak base, a property stemming from the lone pair of electrons on the nitrogen atom.[1][7] This basicity allows it to form salts with various acids.[2]

Reactivity as a Nucleophile and Ligand

The nitrogen atom's lone pair makes 4-Methoxypyridine a competent nucleophile and a ligand in coordination chemistry. It can react with electrophiles at the nitrogen atom, for instance, to form N-oxides upon treatment with oxidizing agents like hydrogen peroxide.[11][12] Its ability to act as a ligand is utilized in the development of catalysts and new materials.[6]

Electrophilic and Nucleophilic Aromatic Substitution

The methoxy group strongly activates the pyridine ring towards electrophilic substitution at the positions ortho to it (C2 and C6). Conversely, it can also participate in nucleophilic aromatic substitution reactions, although this is less common. The reactivity can be further tuned, for example, through ortho-lithiation using strong bases like mesityllithium.[4]

Role in Dearomatization Reactions

Recent research has highlighted the utility of 4-Methoxypyridine in enantioselective catalytic dearomative addition reactions.[13] The formation of a pyridinium ion intermediate is crucial for its reactivity towards nucleophiles like Grignard reagents, allowing for the synthesis of chiral dihydropyridones.[13]

Caption: Workflow for the catalytic dearomative addition to 4-Methoxypyridine.

Synthesis and Manufacturing

The industrial production of 4-Methoxypyridine requires precise control over reaction conditions to ensure high purity and stability.[2] Two common synthetic routes are:

-

Etherification : The reaction between a suitable 4-substituted pyridine (e.g., 4-bromopyridine) and methanol.[3]

-

Catalytic Hydrogenation : The reduction of 4-methoxypyridine-N-oxide.[3][4]

The choice of synthesis route often depends on the availability of starting materials and the desired scale of production. High-purity 4-Methoxypyridine (≥99.0%) is commercially available from various suppliers.[2][6]

Applications in Research and Development

The versatility of 4-Methoxypyridine makes it an indispensable tool for chemists in academia and industry.

Pharmaceutical Synthesis

4-Methoxypyridine is a key intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds.[1][2][6] Its scaffold is found in molecules designed as:

-

Protein farnesyltransferase inhibitors : Through the preparation of benzoylated N-ylides.[3][4][7]

-

Neuronal nicotinic acetylcholine receptor ligands : Via the construction of dihydropyridin-4-ones.[3][4][7]

-

Gamma-secretase modulators (GSMs) : For potential Alzheimer's disease therapy, where the methoxypyridine motif has been shown to improve activity and solubility.[14]

-

Alkaloids : As a starting reagent for the stereocontrolled synthesis of (±)-pumiliotoxin C and (±)-lasubine II.[3][4][7]

Caption: Role of 4-Methoxypyridine in pharmaceutical development pathways.

Agrochemicals

In the agricultural sector, 4-Methoxypyridine serves as an intermediate for the production of acaricides, insecticides, and herbicides, contributing to enhanced crop protection.[2][8]

Material Science

The unique electronic and coordination properties of the pyridine ring make 4-Methoxypyridine a valuable component in the synthesis of advanced materials, including functionalized polymers and coatings.[6][15] Its incorporation can improve thermal stability, optical clarity, or conductivity.[15]

Other Applications

4-Methoxypyridine is also used as a flavoring agent in the food industry and as a reagent in analytical chemistry.[3][6]

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when handling 4-Methoxypyridine.

Hazard Identification

4-Methoxypyridine is classified as a combustible liquid and can cause skin, eye, and respiratory system irritation.[1][9][16] It is harmful if swallowed, in contact with skin, or if inhaled.[16][17]

-

Hazard Statements : H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Signal Word : Warning.[9]

Experimental Protocol: Safe Handling and Storage

Objective: To outline the standard operating procedure for the safe handling and storage of 4-Methoxypyridine in a research laboratory.

Materials:

-

4-Methoxypyridine

-

Appropriate personal protective equipment (PPE): safety goggles, lab coat, nitrile gloves

-

Fume hood

-

Tightly sealed, appropriate chemical container

-

Spill kit

Procedure:

-

Risk Assessment: Before handling, review the Safety Data Sheet (SDS) for 4-Methoxypyridine.[1][16]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves.[18]

-

Ventilation: Handle 4-Methoxypyridine in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][18]

-

Dispensing: When transferring the liquid, avoid splashing. Use appropriate tools such as a pipette or syringe.

-

Spill Response: In case of a small spill, absorb it with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal.

-

First Aid:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17]

-

Skin: Wash off immediately with plenty of soap and water.[16]

-

Inhalation: Remove to fresh air.[16]

-

Ingestion: Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[16][17]

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][12][16] Recommended storage temperatures can vary, with some sources suggesting ambient temperatures and others 0-8 °C.[1][6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.[16][17]

Conclusion

4-Methoxypyridine is a deceptively simple molecule with a rich and diverse chemical profile. Its strategic placement of a methoxy group on the pyridine ring provides a powerful handle for chemists to forge complex molecular architectures. From life-saving pharmaceuticals to advanced materials, the applications of this versatile building block continue to expand. A comprehensive understanding of its properties, reactivity, and safe handling procedures, as detailed in this guide, is essential for unlocking its full potential in scientific innovation.

References

- Guidechem. (n.d.). 4-Methoxypyridine 620-08-6 wiki.

- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 4-Methoxypyridine: Properties, Applications, and Manufacturing Excellence.

- ChemicalBook. (2023). 4-Methoxypyridine | 620-08-6.

- ChemicalBook. (n.d.). 4-Methoxypyridine CAS#: 620-08-6.

- Sigma-Aldrich. (n.d.). 4-Methoxypyridine 97.

- ExSyn Corp. (n.d.). 4-Methoxypyridine.

- Chem-Impex. (n.d.). 4-Methoxypyridine.

- Parchem. (n.d.). 4-Methoxypyridine (Cas 620-08-6).

- ChemicalBook. (n.d.). 4-Methoxypyridine N-oxide synthesis.

- ResearchGate. (n.d.). 4‐Methoxypyridine N‐oxide.

- Fisher Scientific. (2021). 4-Methoxypyridine - SAFETY DATA SHEET.

- Fisher Scientific. (2024). 4-Methoxypyridine - SAFETY DATA SHEET.

- PubChem. (n.d.). 4-Methoxypyridine.

- AK Scientific, Inc. (n.d.). 4-Amino-2-methoxypyridine Safety Data Sheet.

- Autech Industry Co.,Limited. (n.d.). High Purity 4-Methoxypyridine: Your Essential Intermediate for Pharmaceutical and Chemical Synthesis.

- Autech Industry Co.,Limited. (n.d.). Unlocking Potential: 4-Methoxypyridine in Material Science and Organic Synthesis.

- de la Torre, A., et al. (2021). Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions.

- Pettersson, M., et al. (2015). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry Letters.

- SpectraBase. (n.d.). 4-Methoxypyridine - Optional[13C NMR] - Chemical Shifts.

Sources

- 1. Page loading... [guidechem.com]

- 2. innospk.com [innospk.com]

- 3. exsyncorp.com [exsyncorp.com]

- 4. 4-Methoxypyridine | 620-08-6 [chemicalbook.com]

- 5. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. 4-Methoxypyridine CAS#: 620-08-6 [m.chemicalbook.com]

- 8. nbinno.com [nbinno.com]

- 9. 4-甲氧基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. spectrabase.com [spectrabase.com]

- 11. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. nbinno.com [nbinno.com]

- 16. fishersci.com [fishersci.com]

- 17. fishersci.com [fishersci.com]

- 18. aksci.com [aksci.com]

Spectroscopic Data of 4-Methoxypyridine: A Technical Guide for Researchers

This guide provides an in-depth analysis of the spectroscopic data for 4-Methoxypyridine, a key building block in pharmaceutical and materials science. Understanding the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this compound is fundamental for its identification, purity assessment, and the elucidation of reaction mechanisms. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also insights into the interpretation of these spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Framework

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules. For 4-Methoxypyridine, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon environments within the molecule.

Experimental Protocol for NMR Data Acquisition

High-resolution ¹H and ¹³C NMR spectra are typically acquired on a 300 MHz or higher field spectrometer. A sample concentration of 5-10 mg in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), is standard. The use of CDCl₃ is advantageous due to its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.[1]

¹H NMR Spectrum Analysis

The ¹H NMR spectrum of 4-Methoxypyridine is characterized by two distinct regions: the aromatic region, where the pyridine ring protons resonate, and the aliphatic region, which contains the signal for the methoxy group protons. The electron-donating nature of the methoxy group significantly influences the chemical shifts of the pyridine protons, causing an upfield shift (increased shielding) compared to unsubstituted pyridine.[1]

The protons on the pyridine ring exhibit a characteristic AA'BB' spin system, appearing as two distinct multiplets. The protons at the 2- and 6-positions (ortho to the nitrogen) are chemically equivalent, as are the protons at the 3- and 5-positions (meta to the nitrogen).

Table 1: ¹H NMR Spectroscopic Data for 4-Methoxypyridine in CDCl₃ [2]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.45 | d | 2H | H-2, H-6 |

| ~6.85 | d | 2H | H-3, H-5 |

| ~3.85 | s | 3H | -OCH₃ |

Causality Behind the Chemical Shifts: The protons at positions 2 and 6 are deshielded relative to those at positions 3 and 5 due to their proximity to the electronegative nitrogen atom. The strong electron-donating resonance effect of the para-methoxy group increases the electron density at the ortho (positions 3 and 5) and para (position 4, where the methoxy group is attached) carbons, leading to a significant upfield shift of the H-3 and H-5 protons.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum of 4-Methoxypyridine displays four distinct signals, corresponding to the four unique carbon environments in the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 4-Methoxypyridine [3]

| Chemical Shift (δ) ppm | Assignment |

| ~164.5 | C-4 |

| ~150.5 | C-2, C-6 |

| ~109.5 | C-3, C-5 |

| ~55.5 | -OCH₃ |

Expert Interpretation: The carbon atom directly attached to the oxygen of the methoxy group (C-4) is the most deshielded in the aromatic region due to the direct inductive and resonance effects of the oxygen atom. The carbons adjacent to the nitrogen (C-2 and C-6) are also significantly deshielded. Conversely, the carbons at the 3 and 5 positions are shielded by the electron-donating effect of the methoxy group, resulting in their upfield chemical shift. The aliphatic carbon of the methoxy group resonates at a characteristic upfield position.

Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of 4-Methoxypyridine reveals key absorptions corresponding to the aromatic ring and the methoxy substituent.

Experimental Protocol for IR Data Acquisition

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample like 4-Methoxypyridine, the data can be acquired neat (without solvent) using Attenuated Total Reflectance (ATR) or by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).[4][5]

Table 3: Characteristic IR Absorption Bands for 4-Methoxypyridine [4]

| Frequency (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| ~3050-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch (-OCH₃) |

| ~1600, ~1500 | Strong | C=C and C=N Stretching Vibrations of the Pyridine Ring |

| ~1250 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |

| ~1030 | Strong | Symmetric C-O-C Stretch (Aryl Ether) |

| ~830 | Strong | Out-of-plane C-H Bending (para-disubstituted pattern) |

Field-Proven Insights: The strong bands around 1600 and 1500 cm⁻¹ are highly characteristic of the pyridine ring's stretching vibrations. The intense absorptions at approximately 1250 cm⁻¹ and 1030 cm⁻¹ are definitive evidence for the presence of an aryl ether, specifically the asymmetric and symmetric C-O-C stretching modes of the methoxy group. The strong band around 830 cm⁻¹ is indicative of the para-substitution pattern on the pyridine ring.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides crucial information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure. Electron Ionization (EI) is a common technique used for volatile compounds like 4-Methoxypyridine.[6]

Experimental Protocol for EI-MS Data Acquisition

The mass spectrum is typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is ionized by a beam of high-energy electrons (typically 70 eV).[6]

Analysis of the Mass Spectrum of 4-Methoxypyridine

The mass spectrum of 4-Methoxypyridine shows a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 109, which corresponds to its molecular weight.[4] The fragmentation of the molecular ion provides valuable structural information.

Table 4: Major Fragment Ions in the Mass Spectrum of 4-Methoxypyridine [4]

| m/z | Proposed Fragment Ion Structure/Formula |

| 109 | [C₆H₇NO]⁺ (Molecular Ion) |

| 94 | [M - CH₃]⁺ |

| 80 | [M - CHO]⁺ or [M - NCH]⁺? |

| 79 | [M - CH₂O]⁺ or [C₅H₅N]⁺? |

| 66 | [C₄H₄N]⁺ |

Mechanistic Insights into Fragmentation: The fragmentation of 4-Methoxypyridine is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation occurs through characteristic pathways for methoxy-substituted aromatic compounds. A primary fragmentation route involves the loss of a methyl radical (•CH₃) from the methoxy group to form a stable oxonium ion at m/z 94. Subsequent loss of carbon monoxide (CO) from this ion can lead to the fragment at m/z 66. Another significant fragmentation pathway involves the loss of a formyl radical (•CHO) to give an ion at m/z 80. The peak at m/z 79 can be attributed to the loss of formaldehyde (CH₂O).

Visualization of the Fragmentation Pathway

The following diagram illustrates a plausible fragmentation pathway for 4-Methoxypyridine under electron ionization.

Caption: Proposed fragmentation of 4-Methoxypyridine in EI-MS.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive chemical signature for 4-Methoxypyridine. The distinct patterns observed in the NMR, IR, and MS spectra are invaluable for the unambiguous identification and characterization of this important chemical entity. By understanding the principles behind these spectroscopic techniques and the specific features of 4-Methoxypyridine, researchers can confidently utilize this compound in their synthetic and developmental workflows.

References

-

PubChem. 4-Methoxypyridine. National Center for Biotechnology Information. [Link]

-

SpectraBase. 4-Methoxypyridine. John Wiley & Sons, Inc. [Link]

-

SpectraBase. 4-Methoxypyridine ATR-IR. John Wiley & Sons, Inc. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 4-Methoxypyridine(620-08-6) 1H NMR [m.chemicalbook.com]

- 3. 4-Methoxypyridine(620-08-6) 13C NMR spectrum [chemicalbook.com]

- 4. 4-Methoxypyridine | C6H7NO | CID 69278 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectrabase.com [spectrabase.com]

- 6. benchchem.com [benchchem.com]

Preparation of 4-Methoxypyridine N-oxide

An In-Depth Technical Guide to the

Abstract

This guide provides a comprehensive technical overview of the synthesis of 4-Methoxypyridine N-oxide (C₆H₇NO₂), a pivotal intermediate in pharmaceutical and synthetic chemistry. We delve into the prevalent oxidative methodologies, presenting a rationale for procedural choices, detailed step-by-step protocols, and critical safety considerations. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure reproducible and efficient synthesis.

Introduction: The Strategic Importance of 4-Methoxypyridine N-oxide

4-Methoxypyridine N-oxide is a heterocyclic compound widely employed as a versatile building block in organic synthesis.[1] Its molecular structure features a pyridine ring activated by an N-oxide functional group and further influenced by a methoxy substituent at the 4-position. This unique electronic arrangement makes it a valuable precursor for a variety of functionalized pyridines.[2]

The N-oxide moiety serves two primary functions:

-

Activation of the Pyridine Ring: The N-oxide group enhances the electron density of the pyridine ring, making it more susceptible to certain electrophilic and nucleophilic substitutions.[1][3]

-

Oxygen Transfer Agent: It can act as a mild and selective oxygen atom transfer reagent in various synthetic transformations.[1]

Given its role in the development of novel heterocyclic compounds and active pharmaceutical ingredients, a robust and well-understood synthetic protocol is essential.[4] This guide focuses on the most common and reliable methods for its preparation: the direct oxidation of 4-methoxypyridine.

Core Synthesis Strategy: N-Oxidation of 4-Methoxypyridine

The conversion of 4-methoxypyridine to its corresponding N-oxide is exclusively achieved through oxidation. The lone pair of electrons on the pyridine nitrogen atom acts as a nucleophile, attacking an electrophilic oxygen source. The general mechanism is depicted below.

Caption: General schematic of 4-methoxypyridine oxidation.

The choice of oxidant is the primary variable, influencing reaction conditions, safety profile, and purification strategy. The two most prominent and validated methods utilize meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide in acetic acid.[3][5][6]

Protocol A: Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This method is favored for its high efficiency and relatively mild reaction conditions. m-CPBA is a reliable oxidant that delivers clean conversions, though proper handling is required due to its potential instability.[7][8] The primary challenge in this protocol is the effective removal of the meta-chlorobenzoic acid (m-CBA) byproduct during workup.

Quantitative Data Summary

The following table outlines the reagent quantities for a representative 10 mmol scale synthesis.

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |

| 4-Methoxypyridine | C₆H₉NO | 109.14 | 10.0 | 1.0 | 1.09 g |

| m-CPBA (77%) | C₇H₅ClO₃ | 172.57 | ~15.6 (1.2 eq of active) | 1.2 | 3.5 g |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | - | 100 mL |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | - | - | ~50 mL |

| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | - | ~5 g |

Detailed Experimental Workflow

Caption: Experimental workflow for m-CPBA oxidation.

Step-by-Step Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-methoxypyridine (1.09 g, 10.0 mmol) in dichloromethane (100 mL).[1][9]

-

Reagent Addition: Cool the solution in an ice-water bath to 0–5 °C. Incrementally add solid m-CPBA (77%, 3.5 g, ~12.0 mmol active) over 15 minutes, ensuring the internal temperature does not exceed 5 °C.[1]

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 24 hours.[1][9]

-

Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a mobile phase of 10:1 Dichloromethane/Methanol. The product will have a lower Rf value than the starting material.[1][9]

-

Workup - Byproduct Removal: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (2 x 25 mL) to neutralize and remove the m-chlorobenzoic acid byproduct. CAUTION: CO₂ evolution will occur. Vent the funnel frequently.[10]

-

Workup - Extraction: Wash the organic layer with saturated aqueous sodium chloride (brine, 1 x 30 mL).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[1] The product is typically a light brown or yellow solid and can be further purified by recrystallization if necessary.[2][9]

Protocol B: Oxidation using Hydrogen Peroxide and Acetic Acid

This classical approach utilizes inexpensive and readily available reagents. The reaction proceeds via the in situ formation of peracetic acid, which then acts as the oxidant.[6][11] While cost-effective, this method requires heating and involves handling concentrated hydrogen peroxide, which necessitates stringent safety precautions.[9]

Quantitative Data Summary

| Reagent | Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume |

| 4-Methoxypyridine | C₆H₉NO | 109.14 | 45.8 mmol | 5.0 g |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | - | 25 mL |

| Hydrogen Peroxide (30%) | H₂O₂ | 34.01 | - | 4.2 mL |

Detailed Experimental Methodology

-

Reaction Setup: To a stirred solution of 4-methoxypyridine (5.0 g, 45.8 mmol) in glacial acetic acid (25 mL) in a round-bottom flask, add 30% aqueous hydrogen peroxide (4.2 mL) at room temperature.[2][12] An inert atmosphere (e.g., argon) is recommended.[12]

-

Reaction: Fit the flask with a reflux condenser and heat the reaction mixture to reflux. Maintain reflux for 24 hours.[2][12]

-

Monitoring: After 24 hours, cool the reaction to room temperature and check for the complete consumption of starting material by TLC (5% Methanol in Dichloromethane).[12]

-

Isolation: Once the reaction is complete, remove the volatile components (acetic acid, water, excess peroxide) in vacuo. This step should be performed with care, using appropriate trapping, as the residue contains the desired product.[12] The resulting material is 4-methoxypyridine N-oxide, often obtained as a yellow liquid or light brown solid.[9][12] A yield of approximately 88-94% can be expected.[9][12]

Product Characterization

Confirmation of the final product's identity and purity is achieved through standard analytical techniques:

-

Physical Appearance: Light brown or white to yellow crystalline solid.[1][2]

-

Melting Point: 82–85 °C.[2]

-

Mass Spectrometry (LC-MS): Expected [M+H]⁺ ion at m/z 125.9.[9][12]

-

Spectroscopy: IR and NMR spectra can be compared against reference data.[13][14]

Safety, Handling, and Storage

-

4-Methoxypyridine N-oxide: May cause skin, eye, and respiratory irritation.[1][2] It is hygroscopic and should be stored in a tightly sealed container in a dry, well-ventilated area.[1][2]

-

m-CPBA: A peroxide that is potentially explosive and sensitive to shock and heat. Handle with non-metal spatulas and avoid grinding.[8]

-

Hydrogen Peroxide (30%+): A strong oxidizer. Avoid contact with skin and eyes. Can cause severe burns. Its use in combination with organic solvents can form explosive mixtures.[9]

All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Conclusion

The preparation of 4-methoxypyridine N-oxide is a fundamental transformation in heterocyclic chemistry. Both the m-CPBA and hydrogen peroxide/acetic acid methods provide reliable pathways to the desired product. The choice between them depends on factors such as scale, cost, available equipment, and safety infrastructure. The m-CPBA method offers milder conditions and is often preferred for smaller-scale lab preparations, while the H₂O₂/AcOH method presents a more economical, albeit more hazardous, alternative for larger scales. Mastery of these protocols provides a crucial capability for any research team involved in the synthesis of pyridine-based molecules.

References

-

4‐Methoxypyridine N‐oxide - ResearchGate. Available at: [Link]

- CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents.

-

Pyridine N-Oxide-structure - ChemTube3D. Available at: [Link]

-

pyridine-n-oxide - Organic Syntheses Procedure. Available at: [Link]

-

Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides - YouTube. Available at: [Link]

-

Predict the product(s) of the following reactions: (b) Pyridine + H2O2 (.. - Filo. Available at: [Link]

- EP0130333A1 - Process for oxidizing halopyridines to halopyridine-N-oxides - Google Patents.

-

Recent trends in the chemistry of pyridine N-oxides - arkat usa. Available at: [Link]

-

The m-CPBA–NH3(g) System: A Safe and Scalable Alternative for the Manufacture of (Substituted) Pyridine and Quinoline N-Oxides | Organic Process Research & Development - ACS Publications. Available at: [Link]

-

4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem. Available at: [Link]

-

Oxidation with p-(Methoxycarbonyl)perbenzoic acid 2. Oxidation of nitrogen heterocycles to the N-oxides - ResearchGate. Available at: [Link]

-

Workup: mCPBA Oxidation - Department of Chemistry : University of Rochester. Available at: [Link]

Sources

- 1. 4-Methoxypyridine N-Oxide|CAS 1122-96-9|Supplier [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemtube3d.com [chemtube3d.com]

- 4. benchchem.com [benchchem.com]

- 5. youtube.com [youtube.com]

- 6. Predict the product(s) of the following reactions: (b) Pyridine + H2O2 (.. [askfilo.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]

- 10. Workup [chem.rochester.edu]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. 4-Methoxypyridine N-oxide synthesis - chemicalbook [chemicalbook.com]

- 13. 4-Methoxypyridine N-oxide | C6H7NO2 | CID 70743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 4-Methoxypyridine N-oxide(1122-96-9) IR2 [m.chemicalbook.com]

Electron-donating effects of the methoxy group in pyridine

An In-depth Technical Guide to the Electron-Donating Effects of the Methoxy Group in Pyridine

Abstract

The methoxy group (–OCH₃), a seemingly simple substituent, imparts a profound and nuanced electronic influence upon the pyridine ring, a cornerstone of heterocyclic chemistry. This technical guide offers an in-depth analysis of the dual electronic nature of the methoxy group—its electron-withdrawing inductive effect (–I) and its more dominant electron-donating resonance effect (+M). We will dissect how the position of substitution (ortho, meta, or para) dictates the ultimate impact on the pyridine's basicity, reactivity in electrophilic and nucleophilic substitutions, and spectroscopic properties. This guide is tailored for researchers, scientists, and drug development professionals, providing not only the theoretical underpinnings but also field-proven experimental protocols to quantify these effects. By synthesizing mechanistic insights with practical methodologies, this document serves as a comprehensive resource for harnessing the unique properties of methoxypyridines in synthetic and medicinal chemistry.

Introduction: A Tale of Two Effects

Pyridine, an aromatic heterocycle, is a fundamental building block in countless pharmaceuticals, agrochemicals, and functional materials.[1] Its chemistry is largely defined by the sp²-hybridized nitrogen atom, which imparts a dipole moment and renders the ring electron-deficient compared to benzene. Introducing a methoxy group onto this ring creates a fascinating electronic interplay. The methoxy group is renowned for its dualistic character:

-

Inductive Effect (–I): The oxygen atom, being highly electronegative, pulls electron density away from the atom it is attached to through the σ-bond framework.[2][3]

-

Resonance Effect (+M or +R): The lone pairs of electrons on the oxygen atom can delocalize into an adjacent π-system, such as the pyridine ring. This donation of electron density is a powerful, distance-dependent phenomenon that often overshadows the inductive effect.[2][4][5]

The core of understanding methoxypyridine chemistry lies in appreciating that the position of the –OCH₃ group determines the balance of these opposing forces, ultimately governing the molecule's properties and reactivity.

Caption: Resonance donation in 4-methoxypyridine increases N electron density.

2-Methoxypyridine (Ortho-Substitution)

When the methoxy group is in the 2-position, a conflict arises. While resonance donation to the ring still occurs, the strong, distance-dependent –I effect of the oxygen atom significantly withdraws electron density directly from the adjacent nitrogen. Furthermore, steric hindrance from the methoxy group can shield the nitrogen's lone pair. [6]The result is a pronounced decrease in basicity compared to pyridine. [6]

3-Methoxypyridine (Meta-Substitution)

In the meta position, the methoxy group cannot donate electron density to the nitrogen atom via a direct resonance pathway. Its primary influence on the nitrogen is the electron-withdrawing inductive effect, which reduces basicity, though less dramatically than in the 2-isomer. The resonance effect primarily increases electron density at the ortho and para carbons relative to the methoxy group, influencing the regioselectivity of electrophilic substitution.

Quantitative Analysis: pKa as a Proxy for Electronic Effects

The most direct way to quantify the electronic effect on the pyridine nitrogen is by measuring the acidity constant (pKa) of its conjugate acid, the pyridinium ion. A higher pKa value indicates a more basic nitrogen, as it holds onto a proton more tightly.

| Compound | pKa of Conjugate Acid | Primary Electronic Effect on Nitrogen |

| Pyridine | 5.23 [6] | Baseline |

| 2-Methoxypyridine | 3.06 [6] | Strong Inductive Withdrawal (-I) |

| 3-Methoxypyridine | 4.81 [7] | Inductive Withdrawal (-I) |

| 4-Methoxypyridine | 6.47 [8] | Strong Resonance Donation (+M) |

This data provides clear, empirical support for the principles discussed. The pKa of 4-methoxypyridine is over an order of magnitude higher than pyridine, demonstrating the dominance of the +M effect. Conversely, the pKa of 2-methoxypyridine is two orders of magnitude lower, highlighting the powerful influence of the proximal –I effect. [6]

Experimental Characterization Protocols

To validate these principles in a laboratory setting, several key experiments can be performed.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol provides a robust method for empirically determining the basicity of the methoxypyridine isomers.

Objective: To determine the pKa of a methoxypyridine sample.

Materials:

-

Methoxypyridine sample (e.g., 4-methoxypyridine)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

Calibrated pH meter and electrode

-

Burette (50 mL)

-

Magnetic stirrer and stir bar

-

Beaker (100 mL)

Procedure:

-

Preparation: Accurately weigh approximately 1 mmol of the methoxypyridine sample and dissolve it in 50 mL of deionized water in the beaker.

-

Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the burette filled with standardized HCl directly above the beaker.

-

Initial Reading: Record the initial pH of the methoxypyridine solution.

-

Titration: Begin adding the HCl titrant in small increments (e.g., 0.5 mL). After each addition, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH.

-

Equivalence Point: Continue the titration, reducing the increment size (e.g., to 0.1 mL) as the pH begins to change more rapidly, indicating the approach to the equivalence point. Continue past the equivalence point until the pH curve flattens again.

-

Data Analysis:

-

Plot pH (y-axis) versus the volume of HCl added (x-axis) to generate a titration curve.

-

Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the curve.

-

The pKa is equal to the pH at the half-equivalence point (the volume of HCl that is exactly half of the volume at the equivalence point).

-

Caption: Workflow for pKa determination via potentiometric titration.

Protocol 2: Spectroscopic Analysis

Spectroscopic methods provide insight into the electronic environment of the molecule. [9]

-

¹H NMR Spectroscopy: The electron-donating effect of the methoxy group will increase the electron density on the ring protons, causing them to be shielded and appear at a higher field (lower ppm) compared to unsubstituted pyridine. The magnitude of this shift will vary depending on the isomer.

-

¹³C NMR Spectroscopy: Similarly, the ring carbons, particularly those ortho and para to the methoxy group, will show upfield shifts due to increased electron density from the +M effect.

-

UV-Vis Spectroscopy: The π → π* transitions in the pyridine ring are affected by substitution. An electron-donating group like methoxy typically causes a bathochromic (red) shift to a longer wavelength, as it raises the energy of the HOMO. [10]

Impact on Chemical Reactivity

Electrophilic Aromatic Substitution

Pyridine itself is highly resistant to electrophilic substitution due to its electron-deficient ring and the fact that the nitrogen is readily protonated under acidic reaction conditions, further deactivating the ring. [11]However, the powerful electron-donating +M effect of a methoxy group, especially at the 2- and 4-positions, can activate the ring sufficiently to allow these reactions to proceed under milder conditions. [12]The methoxy group acts as an ortho-, para-director.

Nucleophilic Aromatic Substitution

Nucleophilic substitution is more favorable for pyridines than for benzene, particularly at the 2- and 4-positions where an incoming nucleophile can be stabilized by delocalizing the negative charge onto the electronegative nitrogen atom. [13]An electron-donating methoxy group deactivates the ring towards nucleophilic attack by increasing its electron density. Therefore, methoxypyridines are generally less reactive in nucleophilic substitutions than their unsubstituted or halogen-substituted counterparts.

Applications in Drug Discovery and Synthesis

The tunable electronic nature of methoxypyridines makes them highly valuable synthons.

-

Drug Discovery: The pyridine core is a common motif in bioactive compounds. [14]The methoxy group can be used to modulate the pKa of a molecule to improve its pharmacokinetic properties (e.g., solubility, membrane permeability) or to form key hydrogen bonds with a biological target. [15]* Alkaloid Synthesis: Methoxypyridines serve as masked pyridones, providing a strategic advantage in the complex total synthesis of natural products like Lycopodium alkaloids. [16]* Intermediates: They are versatile intermediates for creating more complex substituted pyridines through reactions like lithiation followed by quenching with an electrophile. [17][18]

Conclusion

The electron-donating effect of the methoxy group in pyridine is a classic example of how substituent electronics are fundamentally governed by the principles of induction and resonance. The position of the methoxy group is not a trivial detail but the critical factor that dictates the molecule's basicity, spectroscopic signature, and reactivity. A methoxy group in the 4-position acts as a powerful electron-donating group through resonance, significantly enhancing the basicity of the pyridine nitrogen. In contrast, a 2-methoxy group's effect is dominated by induction, leading to a marked decrease in basicity. A thorough understanding of these position-dependent effects is essential for any scientist seeking to rationally design molecules and synthetic pathways involving the methoxypyridine scaffold.

References

-

Stoltz, B. M., & Ruggles, E. L. (2010). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R. Organic Letters. Available at: [Link]

-

ResearchGate. (n.d.). Calculated pKa(THF) values for 3-, 4- and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP. Available at: [Link]

-

Bioorganic & Medicinal Chemistry Letters. (2016). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Available at: [Link]

-

Royal Society of Chemistry. (n.d.). Nonlinear Hammett plots in pyridinolysis of 2,4-dinitrophenyl X-substituted benzoates: change in RDS versus resonance contribution. Organic & Biomolecular Chemistry. Available at: [Link]

-

Brainly.com. (2024). Is a methoxy group electron donating or withdrawing? Available at: [Link]

-

World Journal of Chemical Education. (2017). Effect of Pyridine Type Nitrogen (=N-) on Hammett ρ: Invoking the Reactivity-Selectivity Principle: A Chemical Education Perspective. Available at: [Link]

-

Royal Society of Chemistry. (2014). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Available at: [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]

-

Williams, R. (n.d.). pKa Values. Available at: [Link]

-

ResearchGate. (n.d.). Hammett plot of the investigated pyridine substituents. Available at: [Link]

-

Reddit. (2023). Help ordering substituted pyridine. r/chemhelp. Available at: [Link]

-

ResearchGate. (n.d.). Hammett plot of the investigated pyridine substituents.[19] Available at: [Link]

-

Chemistry Stack Exchange. (2016). Why is methoxy group an electron donating group? Available at: [Link]

-

YouTube. (2021). 27.02 Resonance and Inductive Effects. Available at: [Link]

-

The Journal of Chemical Physics. (1952). Theoretical Considerations Concerning Hammett's Equation. III. σ‐Values for Pyridine and Other Aza‐Substituted Hydrocarbons. Available at: [Link]

-

National Institutes of Health. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. Available at: [Link]

-

Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? Available at: [Link]

-

Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. Available at: [Link]

-

FooDB. (2010). Showing Compound 3-Methoxypyridine (FDB004414). Available at: [Link]

-

Royal Society of Chemistry. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available at: [Link]

-

South African Journal of Chemistry. (2018). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). Available at: [Link]

-

ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Available at: [Link]

-

OUCI. (n.d.). How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogenated pyridines? Available at: [Link]

-

Journal of the Chemical Society C: Organic. (1970). Electrophilic and nucleophilic substitution reactions of 8-pyridyl- and 8-(1-methylpyridino)-purines. Available at: [Link]

-

Chemistry Online. (2022). Nucleophilic substitution of pyridines. Available at: [Link]

-

National Institutes of Health. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. PMC. Available at: [Link]

-

DAV University. (n.d.). Pyridines – Structure. Available at: [Link]

-

Physical Chemistry Chemical Physics. (2021). Electronic properties and vibrationally averaged structures of [[X with combining tilde]] 2Σ+ MgOH: a computational molecular spectroscopy study. Available at: [Link]

-

National Institutes of Health. (n.d.). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Available at: [Link]

-

Molecular Design Research Network. (n.d.). Computational chemistry for modeling relevant electronic and energetic properties of chemicals. Available at: [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.). Available at: [Link]

-

YouTube. (2017). Electrophilic substitution reactions - pyridine. Available at: [Link]

-

Weizmann Institute of Science. (n.d.). Computational chemistry Publications. Available at: [Link]

-

Gexin Publications. (n.d.). Journal of Chemistry and Interdisciplinary Research. Available at: [Link]

-

YouTube. (2023). IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. benchchem.com [benchchem.com]

- 4. brainly.com [brainly.com]

- 5. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]

- 6. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Showing Compound 3-Methoxypyridine (FDB004414) - FooDB [foodb.ca]

- 8. parchem.com [parchem.com]

- 9. lehigh.edu [lehigh.edu]

- 10. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. m.youtube.com [m.youtube.com]

- 13. chemistry-online.com [chemistry-online.com]

- 14. benchchem.com [benchchem.com]

- 15. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. exsyncorp.com [exsyncorp.com]

- 18. 4-Methoxypyridine | High-Purity Reagent for Research [benchchem.com]

- 19. Electronic properties and vibrationally averaged structures of [[X with combining tilde]] 2Σ+ MgOH: a computational molecular spectroscopy study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Basicity and pKa of 4-Methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the basicity and pKa of 4-methoxypyridine, a pivotal heterocyclic compound. We will delve into the fundamental principles governing its chemical behavior, detail robust methodologies for its characterization, and explore its applications, particularly within the pharmaceutical sciences. This document is designed to be a practical resource, blending theoretical concepts with actionable experimental insights.

Introduction: The Significance of 4-Methoxypyridine in Modern Chemistry

4-Methoxypyridine, a pyridine derivative with a methoxy group at the para-position, is a versatile building block in organic synthesis.[1][2] Its utility is fundamentally linked to the basicity of its nitrogen atom, a property that dictates its reactivity and interaction with other molecules. In the realm of drug discovery and development, the pKa — the negative logarithm of the acid dissociation constant of the conjugate acid — is a critical parameter. It governs a molecule's ionization state at physiological pH, which in turn influences its solubility, membrane permeability, protein binding, and overall pharmacokinetic and pharmacodynamic profile.[3]